![molecular formula C16H12O2 B2831822 2-((4-Methoxyphenyl)ethynyl)benzaldehyde CAS No. 176910-67-1](/img/structure/B2831822.png)
2-((4-Methoxyphenyl)ethynyl)benzaldehyde
Overview
Description
2-((4-Methoxyphenyl)ethynyl)benzaldehyde is a chemical compound with the molecular formula C16H12O2 . It has a molecular weight of 236.27 . The compound is a light-yellow to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde contains a total of 31 bonds; 19 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether .Chemical Reactions Analysis
While specific chemical reactions involving 2-((4-Methoxyphenyl)ethynyl)benzaldehyde are not available, ethynylbenzaldehydes are known to undergo Sonogashira coupling .Physical And Chemical Properties Analysis
2-((4-Methoxyphenyl)ethynyl)benzaldehyde has a boiling point of 404°C at 760 mmHg and a melting point of 46-47°C . It is a solid at room temperature . The compound has a flash point of 186.5°C .Scientific Research Applications
Chemical Synthesis
“2-((4-Methoxyphenyl)ethynyl)benzaldehyde” is used in chemical synthesis . It is a light-yellow to yellow powder or crystal and is used in various chemical reactions due to its unique structure.
Material Science
In the field of material science, this compound is used due to its specific properties . Its molecular structure and vibrational frequencies have been investigated with ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91 and mPW1PW91) implementing the standard 6–311G (d,p) basis set .
Chromatography
This compound is also used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components. The compound’s unique properties make it useful in this field.
Synthesis of Benzothiazoles
“2-((4-Methoxyphenyl)ethynyl)benzaldehyde” is used in the synthesis of benzothiazoles . 2-aminothiophenol and 4-methoxybenzaldehyde were cyclized under microwave irradiation and solvent-free conditions to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole .
Antitumor Activity
Benzothiazoles, which can be synthesized from “2-((4-Methoxyphenyl)ethynyl)benzaldehyde”, have shown potent antitumor activity . This makes the compound of interest in the development of new antitumor active compounds.
Pharmaceutical Utilities
Benzothiazoles, synthesized from “2-((4-Methoxyphenyl)ethynyl)benzaldehyde”, have important pharmaceutical utilities, such as treatment of inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis .
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-7-13(8-11-16)6-9-14-4-2-3-5-15(14)12-17/h2-5,7-8,10-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUQRLGSISLMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)ethynyl)benzaldehyde |
Synthesis routes and methods I
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Synthesis routes and methods II
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